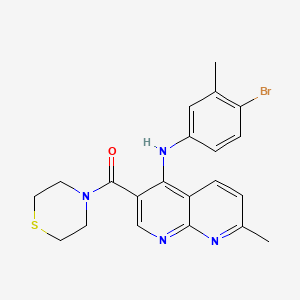
(4-((4-Bromo-3-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis methodologies for compounds with similar complex structures often involve multi-step reactions, such as intramolecular rearrangement and photoinduced reactions under UV light, offering high yields and atom efficiency without the need for transition-metal catalysts or additional additives (Jing et al., 2018). Such green chemistry approaches are pivotal for synthesizing naphthyridin and thiomorpholino derivatives efficiently and sustainably.
Molecular Structure Analysis
Structural analysis and optimization of compounds akin to our subject often leverage density functional theory (DFT) calculations. These studies offer insights into equilibrium geometry, bonding features, and vibrational wave numbers, facilitating a deeper understanding of the compound's chemical behavior and potential interactions (Shahana & Yardily, 2020).
Chemical Reactions and Properties
Compounds within this chemical family engage in various reactions, including condensation and cyclization, to form new derivatives with distinct biological activities. The intricacies of these reactions, alongside the influences of substituent groups on the molecule's reactivity and stability, are elucidated through comprehensive synthetic and docking studies, highlighting their potential in therapeutic applications (Zhang et al., 2002).
Physical Properties Analysis
Investigations into the physical properties of similar compounds, such as their crystalline structure, spectroscopic characteristics, and thermal behavior, are crucial for understanding their stability and suitability for further applications. Advanced analytical techniques, including X-ray diffraction and spectroscopic analyses, reveal detailed information about the compound's structure and physical properties (Priya et al., 2019).
科学的研究の応用
Synthesis Techniques and Photoinduced Reactions
Research on compounds with similar structural motifs, such as (2-aminophenyl)(naphthalen-2-yl)methanones, highlights advanced synthesis techniques involving photoinduced intramolecular rearrangement. These methods offer environmentally friendly alternatives to traditional synthesis pathways, emphasizing green chemistry principles due to their high atom efficiency and broad substrate scope without the need for transition-metal catalysts or additional additives (Jing et al., 2018).
Antioxidant Properties
Compounds within the same chemical family, particularly those featuring methanone groups and bromophenols, have been synthesized and evaluated for their antioxidant properties. Such research indicates these compounds' potential in scavenging free radicals and protecting against oxidative stress, which is a critical aspect of various diseases and aging processes (Çetinkaya et al., 2012).
Anticancer Activity
Naphthyridine derivatives, closely related to the target molecule, have demonstrated significant anticancer activities. For instance, a novel naphthyridine derivative was found to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma cells, suggesting potential for melanoma treatment (Kong et al., 2018).
Photophysical and Electroluminescent Properties
Research into Ir(III) complexes based on aryl(6-arylpyridin-3-yl)methanone ligands for organic light-emitting diodes (OLEDs) highlights the potential of similar compounds in photophysical applications. These studies demonstrate how structural modifications can lead to efficient red emission and high luminous efficiency, which is crucial for developing new OLED materials (Kang et al., 2011).
Drug Development and Molecular Interaction
Safety and Hazards
特性
IUPAC Name |
[4-(4-bromo-3-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN4OS/c1-13-11-15(4-6-18(13)22)25-19-16-5-3-14(2)24-20(16)23-12-17(19)21(27)26-7-9-28-10-8-26/h3-6,11-12H,7-10H2,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBDMKVGDBPMMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)Br)C)C(=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Bromo-3-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl]phenyl]acetamide](/img/structure/B2489796.png)
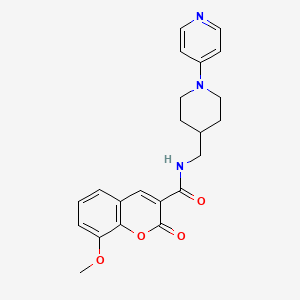
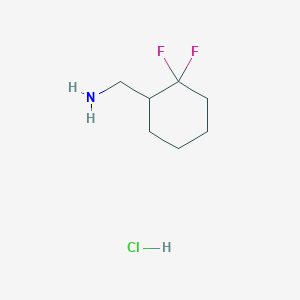

![benzyl 2-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2489800.png)
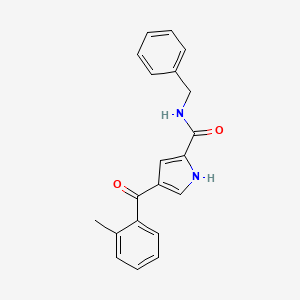
![N-[cyano(2,4-difluorophenyl)methyl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2489805.png)
![(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3',4'-dichloro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2489806.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2489809.png)
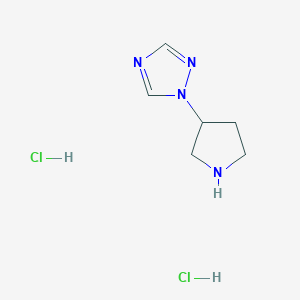
![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2489814.png)
![1,7-dimethyl-8-(2-(4-(2-methylbenzyl)piperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2489816.png)
![Tert-butyl 4-[4-[(prop-2-enoylamino)methyl]benzoyl]-1,4-diazepane-1-carboxylate](/img/structure/B2489818.png)